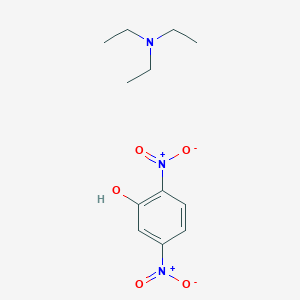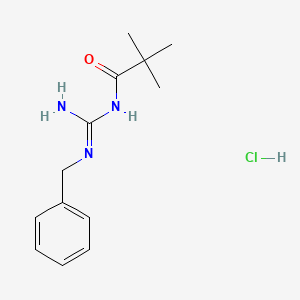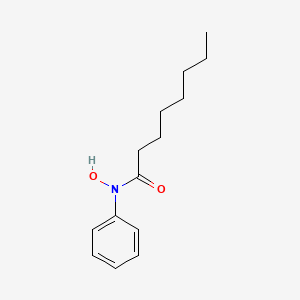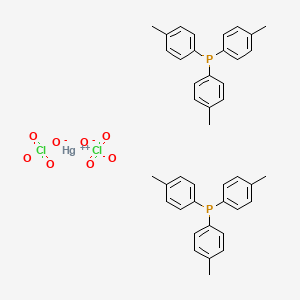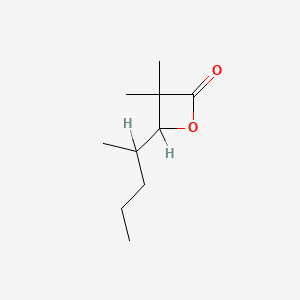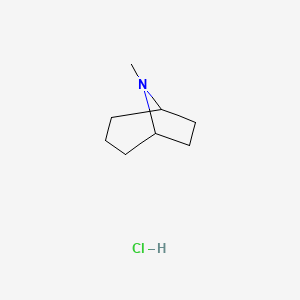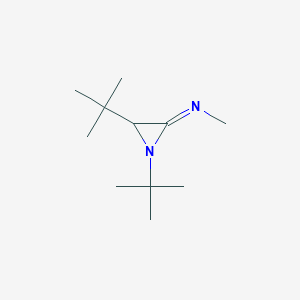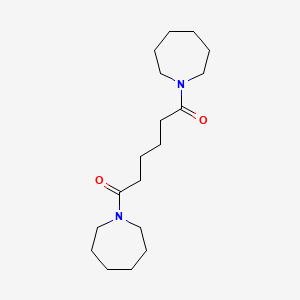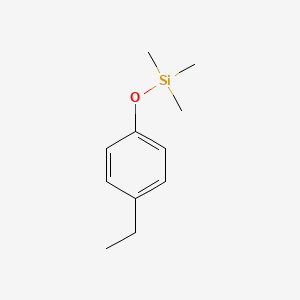
Silane, (4-ethylphenoxy)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (4-ethylphenoxy)trimethyl-: is an organosilicon compound with the molecular formula C₁₁H₁₈OSi and a molecular weight of 194.3455 g/mol . This compound is known for its unique chemical structure, which includes a silane group bonded to a 4-ethylphenoxy group. It is used in various industrial and scientific applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (4-ethylphenoxy)trimethyl- typically involves the reaction of 4-ethylphenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds as follows:
4-ethylphenol+trimethylchlorosilane→Silane, (4-ethylphenoxy)trimethyl-+HCl
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound .
Industrial Production Methods: In industrial settings, the production of Silane, (4-ethylphenoxy)trimethyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Silane, (4-ethylphenoxy)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Hydride donors like lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silane compounds.
Aplicaciones Científicas De Investigación
Chemistry: Silane, (4-ethylphenoxy)trimethyl- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in surface modification and as a coupling agent in polymer chemistry .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility. It is also explored for its potential in drug delivery systems .
Industry: Industrially, Silane, (4-ethylphenoxy)trimethyl- is used in the production of adhesives, sealants, and coatings.
Mecanismo De Acción
The mechanism of action of Silane, (4-ethylphenoxy)trimethyl- involves its ability to form strong covalent bonds with various substrates. The silane group can undergo hydrolysis to form silanols, which can then react with other compounds to form stable siloxane bonds. This property is particularly useful in surface modification and adhesion applications .
Comparación Con Compuestos Similares
- Trimethylsilyl chloride
- Trimethylsilyl ether
- Phenyltrimethylsilane
Comparison: Silane, (4-ethylphenoxy)trimethyl- is unique due to the presence of the 4-ethylphenoxy group, which imparts specific reactivity and stability. Compared to other similar compounds, it offers enhanced performance in surface modification and adhesion applications .
Propiedades
Número CAS |
17993-90-7 |
|---|---|
Fórmula molecular |
C11H18OSi |
Peso molecular |
194.34 g/mol |
Nombre IUPAC |
(4-ethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-5-10-6-8-11(9-7-10)12-13(2,3)4/h6-9H,5H2,1-4H3 |
Clave InChI |
KIEPAPDECCHXNJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)
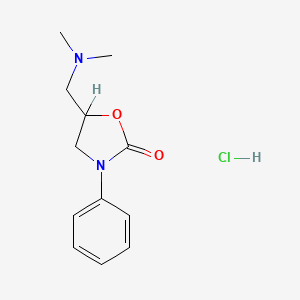
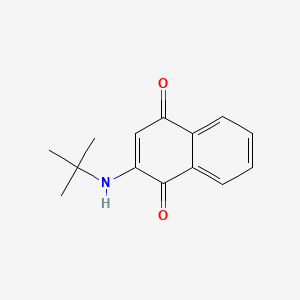
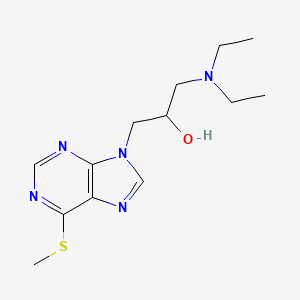
![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
